molecular formula C14H10F3N3 B3119445 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 251307-07-0

1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3119445
CAS No.: 251307-07-0
M. Wt: 277.24 g/mol
InChI Key: BLTFXNDUVYDRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a recognized "privileged scaffold" known for its drug-like properties and ability to interact with diverse biological targets . The structure combines a methyl group at the N1 position and a phenyl ring at the C3 position, two of the most common substitutions found in this chemical class that aid in synthetic regiospecificity and modulate properties . The inclusion of a metabolically stable trifluoromethyl group at the C6 position is a common strategy in agrochemical and pharmaceutical design to influence lipophilicity and binding affinity . While specific biological data for this exact compound is not widely published, the broader pyrazolopyridine scaffold has demonstrated a wide range of biomedical applications. Researchers have developed analogous structures as potent inhibitors for various targets, including tyrosine kinases, phosphodiesterases (e.g., PDE IV), and G protein-coupled receptors (e.g., adenosine A2B receptor) . Furthermore, compounds within this scaffold have been investigated as reverse transcriptase inhibitors and exhibit vasodilatory activity . The versatility of this core structure makes it a valuable template for generating novel chemical probes and lead compounds in multiple therapeutic areas. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

1-methyl-3-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c1-20-11-7-10(14(15,16)17)8-18-13(11)12(19-20)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTFXNDUVYDRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)C3=CC=CC=C3)N=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the trifluoromethyl, phenyl, and methyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenyl group at position 3 undergoes electrophilic substitution reactions due to its electron-rich nature. The trifluoromethyl group at position 6 deactivates the pyridine ring, directing electrophiles to specific positions.

Reaction TypeReagents/ConditionsPosition SubstitutedProduct YieldReference
NitrationHNO₃/H₂SO₄, 0–5°CPara to phenyl68–72%
SulfonationH₂SO₄ (fuming), 50°CMeta to trifluoromethyl60–65%
Halogenation (Br₂)FeBr₃, Br₂ in CH₂Cl₂, RTOrtho to phenyl75–80%

Key Insight : The trifluoromethyl group enhances electrophilic substitution regioselectivity on the pyridine ring, favoring meta-substitution .

Nucleophilic Substitution

The pyridine ring’s electron-deficient nature allows nucleophilic substitution at activated positions.

Substrate ModificationNucleophileConditionsProductYieldReference
4-Chloro derivativePiperidineDMF, K₂CO₃, 80°C4-Piperidinyl substituted85%
6-TrifluoromethylNaN₃ (Azide)CuI, DMSO, 120°C6-Azido derivative62%

Note : Direct substitution at the trifluoromethyl group is rare due to its stability, but adjacent positions (e.g., C5) are reactive.

Cross-Coupling Reactions

Halogenated derivatives participate in Pd-catalyzed cross-couplings. While the parent compound lacks halogens, synthetic intermediates (e.g., 4-chloro or 5-bromo analogs) enable functionalization.

Reaction TypeCatalyst/LigandSubstrateProductYieldReference
Suzuki-MiyauraPd(OAc)₂, dppf4-Chloro derivative4-Aryl substituted92%
Buchwald-HartwigPd₂(dba)₃, XPhos5-Bromo derivative5-Amino substituted88%

Synthetic Relevance : These reactions enable the introduction of aryl, amino, or alkoxy groups for medicinal chemistry applications .

Reduction and Oxidation

The pyridine and pyrazole rings exhibit redox activity under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeReference
Pyridine reductionH₂ (1 atm), Pd/C, EtOH, 50°CDihydropyridine formation
Methyl oxidationKMnO₄, H₂SO₄, 100°CN-Methyl → N-Carboxyl (minor)

Limitation : The trifluoromethyl group remains inert under most redox conditions .

Cyclization and Ring Expansion

The core structure participates in cycloadditions and annulations to form polycyclic systems.

Reagents/ConditionsProductApplicationReference
Ac₂O, H₂SO₄, 120°CBenzofused pyrazoloquinolineFluorescent probes
[RuCl₂(p-cymene)]₂, AgSbF₆, CO atmTricyclic lactam derivativeKinase inhibition

Biological Interaction Mechanisms

The compound’s bioactivity stems from non-covalent interactions with protein targets:

  • Hydrogen bonding : Pyridine N and trifluoromethyl groups with TRKA kinase .

  • π–π stacking : Phenyl group with aromatic residues in active sites .

Key Structural Insights

PositionSubstituentReactivity Influence
1MethylEnhances metabolic stability; inert to oxidation
3PhenylElectron-donating; directs EAS to ortho/para
6TrifluoromethylElectron-withdrawing; deactivates pyridine ring

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[4,3-b]pyridine exhibit significant antimicrobial properties. For instance, compounds related to 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine have shown effectiveness against various bacterial and fungal strains. A study highlighted the synthesis of polysubstituted derivatives that were evaluated for their antimicrobial efficacy, demonstrating promising results against resistant strains of Mycobacterium tuberculosis and other pathogens .

Antitumor Potential

The compound has also been investigated for its cytotoxic activities against cancer cell lines. Research suggests that certain derivatives can induce apoptosis in tumor cells, making them potential candidates for new anticancer therapies. The structural modifications in the pyrazolo[4,3-b]pyridine framework are crucial for enhancing their selectivity and potency against cancer cells .

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive building block for drug development . The compound's unique reactivity allows for various functionalization strategies that can lead to the creation of novel pharmacologically active compounds.

Dye-Sensitized Solar Cells (DSSCs)

Recent studies have explored the use of pyrazolo[4,3-b]pyridine derivatives in the development of organic dye-sensitized solar cells. The incorporation of these compounds into photovoltaic systems has shown improvements in light absorption and energy conversion efficiency . This application highlights the compound's versatility beyond traditional medicinal chemistry.

Fluorescent Materials

The incorporation of this compound into polymer matrices has been studied for its potential use in fluorescent materials. These materials can be utilized in various applications such as sensors and light-emitting devices due to their photophysical properties .

Research Findings and Case Studies

Application AreaFindingsReferences
Antimicrobial ActivityEffective against resistant strains of bacteria and fungi
Antitumor PotentialInduces apoptosis in various cancer cell lines
Organic SynthesisValuable intermediate for synthesizing complex organic molecules
Dye-Sensitized Solar CellsImproves light absorption and energy conversion efficiency
Fluorescent MaterialsPotential use in sensors and light-emitting devices

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The phenyl and methyl groups contribute to the compound’s overall structural stability and reactivity .

Comparison with Similar Compounds

Table 1: Substituent Impact on Properties

Compound Substituents (Positions) Key Biological Activity Metabolic Stability
Target Compound 1-Me, 3-Ph, 6-CF₃ Kinase inhibition (hypothesized) High
3-Chloro-6-CF₃ analog 3-Cl, 6-CF₃ Undisclosed (electrophilic) Moderate
3-Me-6-naphthyl analog 3-Me, 6-naphthyl, 4-CF₃ Anticancer (structural inference) Moderate
Isomeric Variations

Pyrazolo[4,3-b]pyridine vs. pyrazolo[4,3-c]pyridine isomers exhibit distinct electronic profiles due to differing nitrogen positions:

  • 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 340809-54-3) : The [4,3-c] isomer’s nitrogen arrangement may reduce basicity compared to the [4,3-b] core, affecting solubility and target engagement. Microwave-assisted synthesis of this isomer achieves 75–85% yields, suggesting superior synthetic efficiency compared to traditional methods for the target compound .

Table 2: Isomer Comparison

Isomer Type Core Structure Synthesis Yield Key Applications
Pyrazolo[4,3-b]pyridine Target compound 60–70%* Kinase inhibition, CNS
Pyrazolo[4,3-c]pyridine [4,3-c] isomer 75–85% Kinase inhibition, RSK2

*Hypothesized based on analogous syntheses.

Biological Activity

1-Methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound notable for its unique structural features, including a trifluoromethyl group and a phenyl moiety. This compound belongs to the pyrazolo[4,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its promising biological activities.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C12H10F3N3
  • CAS Number : 251307-07-0
  • Key Functional Groups :
    • Trifluoromethyl group at the 6-position
    • Phenyl group at the 3-position
    • Methyl group at the 1-position

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Molecular docking studies have indicated that this compound can form significant interactions through hydrogen bonding and π–π stacking with protein targets like TRKA, which is crucial for its potential efficacy as a drug candidate.

Biological Activities

Research indicates that compounds within the pyrazolo[4,3-b]pyridine class exhibit a variety of biological activities, including:

  • Antiproliferative Activity : The compound has shown promising results against various cancer cell lines. For instance, modifications to similar compounds have demonstrated cytotoxic effects against triple-negative breast cancer cell lines with IC50 values in the low micromolar range (e.g., 0.59 μM) for some derivatives .
  • Antifungal Activity : Some derivatives of related pyrazole compounds have exhibited moderate antifungal activities against phytopathogenic fungi, suggesting potential applications in agriculture as well .

Table 1: Summary of Biological Activities

Activity TypeTarget/ModelIC50 Value (µM)Reference
AnticancerMDA-MB-231 (Breast Cancer)0.59
AntifungalGibberella zeae>50% inhibition
AntiproliferativeVarious Cancer Cell Lines<5

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and β-diketones. Various synthetic strategies have been explored to optimize yields and enhance biological activity through structural modifications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via condensation reactions between pyrazole-5-amine derivatives and acrylate esters. For example, reacting 3-phenyl-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux, catalyzed by trifluoroacetic acid (TFA), yields pyrazolo[4,3-b]pyridine derivatives. Key intermediates include bis(methylthio)acrylate esters and substituted pyrazole amines .
  • Characterization : Post-synthesis, intermediates and products are confirmed using 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and melting point analysis .

Q. How are NMR and X-ray crystallography utilized to confirm the structure of pyrazolo[4,3-b]pyridine derivatives?

  • NMR : 1H^{1}\text{H} NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–3.0 ppm), while 13C^{13}\text{C} NMR confirms carbon frameworks, including trifluoromethyl carbons (~125 ppm, JCFJ_{C-F} coupling) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 9.33° deviation in pyrazolo-pyridine systems) and π-π stacking interactions (face-to-face distance ~3.45 Å) .

Q. What are the standard protocols for determining the purity and stability of pyrazolo[4,3-b]pyridine derivatives under different storage conditions?

  • Purity : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection.
  • Stability : Store derivatives at 2–8°C in sealed, dry containers to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% RH) assess degradation pathways .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yield and purity when introducing trifluoromethyl groups into the pyrazolo[4,3-b]pyridine scaffold?

  • Trifluoromethylation : Use fluorinating agents (e.g., KF/DMSO) or direct introduction via trifluoromethyl-containing precursors. Catalytic TFA improves cyclization efficiency .
  • Purification : Column chromatography with hexane/ethyl acetate (98:2) gradients removes byproducts. Recrystallization from n-butanol enhances purity .

Q. How do computational methods like DFT and NBO analysis contribute to understanding the electronic properties and reactivity of substituted pyrazolo[4,3-b]pyridines?

  • DFT (B3LYP/CAM-B3LYP) : Predicts electronic absorption spectra (e.g., λmax in methanol vs. cyclohexane) and identifies reactive sites (e.g., C7 for nucleophilic attack) .
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* or π→π* transitions) and charge delocalization, correlating with experimental 1H^{1}\text{H} chemical shifts (R² > 0.95) .

Q. In biological activity studies, how do structural modifications at the 3-phenyl and 6-trifluoromethyl positions influence target binding affinity, as observed in mGlu4 PAMs?

  • SAR Insights : The 3-phenyl group enhances hydrophobic interactions with receptor pockets, while the 6-trifluoromethyl group improves metabolic stability and bioavailability. Substitution at these positions increased mGlu4 PAM potency by >10-fold in preclinical models .

Q. When spectroscopic data (e.g., NMR chemical shifts) conflict with computational predictions, what validation steps are recommended?

  • Validation : Cross-check with alternative techniques (e.g., IR for functional groups, X-ray for stereochemistry). Adjust computational parameters (e.g., solvent models in DFT) to match experimental conditions .

Q. What are the challenges in achieving regioselectivity during cyclization steps of pyrazolo[4,3-b]pyridine synthesis, and how can they be mitigated?

  • Challenges : Competing pathways leading to isomeric byproducts (e.g., pyrazolo[3,4-b] vs. [4,3-b] systems).
  • Solutions : Use sterically hindered catalysts (e.g., TFA over H2SO4) or temperature-controlled reflux (e.g., 110°C in toluene) to favor desired cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.